molecular formula C11H15N3O B11780369 1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

Cat. No.: B11780369
M. Wt: 205.26 g/mol
InChI Key: UUEZYKSUZJLVDU-UHFFFAOYSA-N
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Description

1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrido[3,4-b][1,4]diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with an isopropyl-substituted ketone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the diazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[3,4-b][1,4]diazepines, each with distinct chemical and biological properties.

Scientific Research Applications

1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a modulator of biological pathways and its interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.

    Industry: Employed in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

  • 1H-pyrazolo[3,4-b]pyridine derivatives
  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is unique due to its specific structural features, such as the isopropyl group and the diazepine ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-propan-2-yl-3,5-dihydro-2H-pyrido[3,4-b][1,4]diazepin-4-one

InChI

InChI=1S/C11H15N3O/c1-8(2)14-6-4-11(15)13-9-7-12-5-3-10(9)14/h3,5,7-8H,4,6H2,1-2H3,(H,13,15)

InChI Key

UUEZYKSUZJLVDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(=O)NC2=C1C=CN=C2

Origin of Product

United States

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